molecular formula C14H14ClNO B14599010 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)- CAS No. 60548-39-2

2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)-

Cat. No.: B14599010
CAS No.: 60548-39-2
M. Wt: 247.72 g/mol
InChI Key: BNDUZVKWQCXJFV-ZHACJKMWSA-N
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Description

2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)- is an organic compound with the molecular formula C14H12ClNO This compound is characterized by the presence of a butenamide backbone substituted with a 4-chlorophenyl group, a methyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methylamine, and propargyl bromide.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with methylamine to form an imine intermediate.

    Addition of Propargyl Group: The imine intermediate is then reacted with propargyl bromide under basic conditions to introduce the propynyl group.

    Cyclization and Finalization: The resulting compound undergoes cyclization and further reactions to yield the final product, 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)-.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the propynyl group in 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propynyl-, (E)- imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its reactivity and interaction with specific molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

60548-39-2

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-2-methyl-N-prop-2-ynylbut-2-enamide

InChI

InChI=1S/C14H14ClNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h1,5-8H,9H2,2-3H3,(H,16,17)/b11-10+

InChI Key

BNDUZVKWQCXJFV-ZHACJKMWSA-N

Isomeric SMILES

C/C(=C(/C)\C(=O)NCC#C)/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=C(C)C(=O)NCC#C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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